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molecular formula C11H10BrNO3S B3087528 3-Bromo-5-(morpholin-4-yl)-7H-thieno[3,2-b]pyran-7-one CAS No. 1174429-23-2

3-Bromo-5-(morpholin-4-yl)-7H-thieno[3,2-b]pyran-7-one

Cat. No. B3087528
M. Wt: 316.17 g/mol
InChI Key: QDXOPRNMGJWKAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08557807B2

Procedure details

An oven-dried 100 mL round-bottom flask was charged with a magnetic stirring bar, 1-(4-bromo-3-hydroxythiophen-2-yl)-3-morpholinopropane-1,3-dione (1.95 g, 5.83 mmol) and dissolved in dichloromethane (30 mL) under magnetic stirring. Trifluoromethanesulfonic anhydride (2.45 mL, 14.6 mmol) was added portionwise over 2 minutes, and the reaction was stirred at room temperature. After stirring overnight, the reaction was concentrated in vacuo and redissolved in methanol (10 mL). After stirring for 4 hours, the reaction was concentrated in vacuo and diluted with aqueous 5% sodium bicarbonate solution (100 mL). The reaction was transferred to a separatory funnel and extracted three times with dichloromethane (100 mL). The organic layers were combined, dried over magnesium sulfate, filtered, and concentrated in vacuo to give 3-bromo-5-morpholino-7H-thieno[3,2-b]pyran-7-one (103) (1.52 g, 4.81 mmol, 82%) as a brown solid.
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.45 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([OH:18])=[C:4]([C:7](=[O:17])[CH2:8][C:9]([N:11]2[CH2:16][CH2:15][O:14][CH2:13][CH2:12]2)=O)[S:5][CH:6]=1.FC(F)(F)S(OS(C(F)(F)F)(=O)=O)(=O)=O>ClCCl>[Br:1][C:2]1[C:3]2[O:18][C:9]([N:11]3[CH2:12][CH2:13][O:14][CH2:15][CH2:16]3)=[CH:8][C:7](=[O:17])[C:4]=2[S:5][CH:6]=1

Inputs

Step One
Name
Quantity
1.95 g
Type
reactant
Smiles
BrC=1C(=C(SC1)C(CC(=O)N1CCOCC1)=O)O
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
2.45 mL
Type
reactant
Smiles
FC(S(=O)(=O)OS(=O)(=O)C(F)(F)F)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
An oven-dried 100 mL round-bottom flask was charged with a magnetic stirring bar
STIRRING
Type
STIRRING
Details
After stirring overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in methanol (10 mL)
STIRRING
Type
STIRRING
Details
After stirring for 4 hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction was concentrated in vacuo
ADDITION
Type
ADDITION
Details
diluted with aqueous 5% sodium bicarbonate solution (100 mL)
CUSTOM
Type
CUSTOM
Details
The reaction was transferred to a separatory funnel
EXTRACTION
Type
EXTRACTION
Details
extracted three times with dichloromethane (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC1=CSC2=C1OC(=CC2=O)N2CCOCC2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.81 mmol
AMOUNT: MASS 1.52 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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